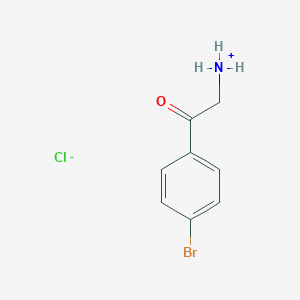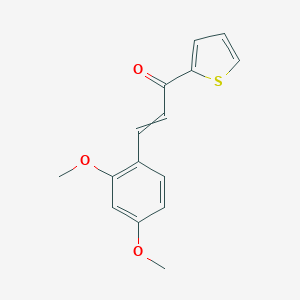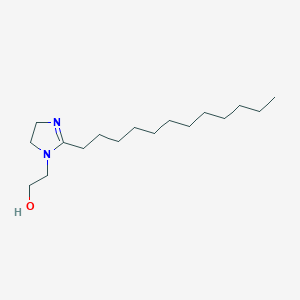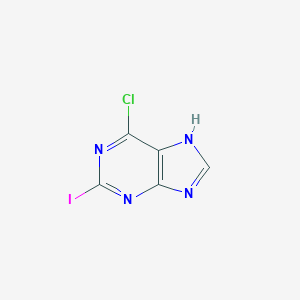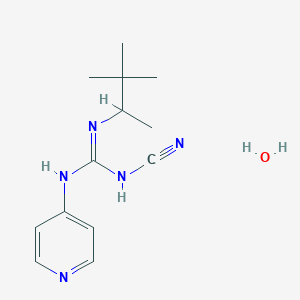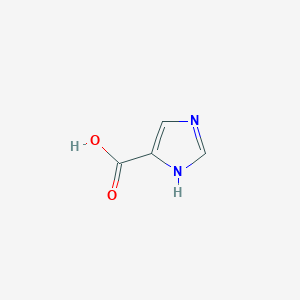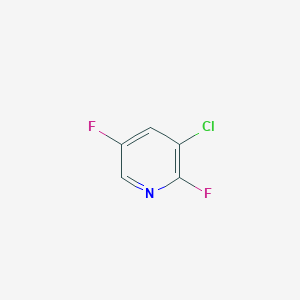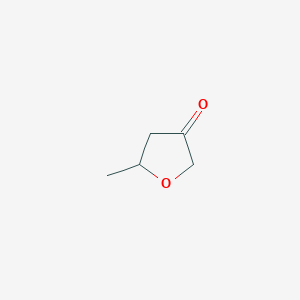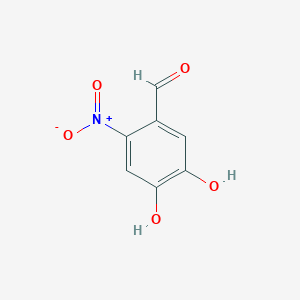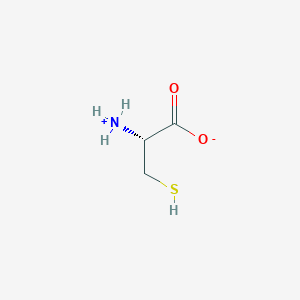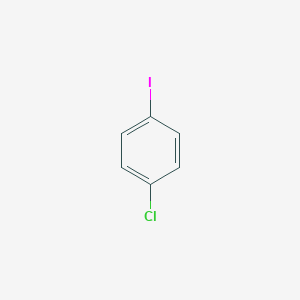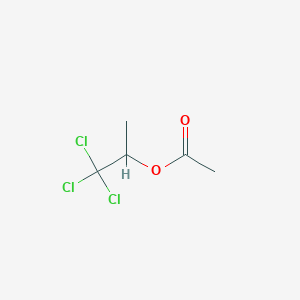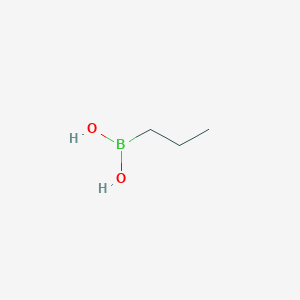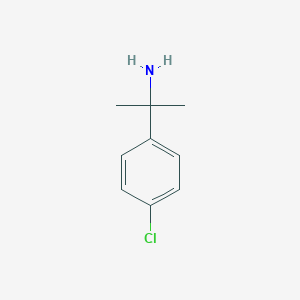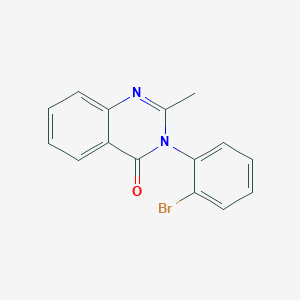
Mebroqualone
Vue d'ensemble
Description
Mebroqualone is a compound that belongs to the quinazolinone class of drugs. It is structurally related to other quinazolinones such as mecloqualone. Mebroqualone and its derivatives have been the subject of various studies due to their interesting chemical properties and potential pharmaceutical applications. The research has focused on the synthesis of optically active N-C axially chiral mebroqualone derivatives, which are of interest due to their stereochemical complexity and potential for creating new types of pharmaceutically relevant compounds .
Synthesis Analysis
The synthesis of N-C axially chiral mebroqualone derivatives has been achieved through catalytic enantioselective processes. In one study, the use of (R)-DTBM-SEGPHOS-Pd(OAc)2 catalyst and treatment with NaBH4 led to the formation of optically active mebroqualone derivatives via reductive asymmetric desymmetrization. This process involves enantioselective monohydrodebromination followed by kinetic resolution of the resulting monobromophenyl products, achieving enantioselectivities of up to 99% ee . Another study demonstrated the diastereoselective α-alkylation of metallo enamines generated from mebroqualone derivatives, yielding compounds with both axial and central chirality with high yields and diastereomeric ratios .
Molecular Structure Analysis
Mebroqualone derivatives exhibit N-C axial chirality, which is a form of stereochemistry where the spatial arrangement of the atoms results in non-superimposable mirror images, or enantiomers. The molecular structure of these compounds is characterized by the presence of a quinazolinone core with various substituents that influence the overall stereochemical outcome of the synthetic reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mebroqualone derivatives are highly stereoselective, which is crucial for the production of compounds with specific enantiomeric configurations. The reductive asymmetric desymmetrization and the diastereoselective α-alkylation are key reactions that have been optimized to achieve high selectivity and yield. These reactions are important for the development of new pharmaceuticals with defined stereochemistry, which can have significant implications for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of mebroqualone derivatives are influenced by their molecular structure and the presence of chiral centers. The optically active compounds obtained through the synthetic methods described have specific rotation values that reflect their enantiomeric purity. The reactivity and stability of these compounds can vary depending on the substituents attached to the quinazolinone core and the conditions under which they are synthesized and stored .
Applications De Recherche Scientifique
Enantioselective Synthesis and Derivatives
Mebroqualone, an analogue of methaqualone, has been the subject of research focusing on its synthesis and derivatives. Hirai et al. (2016) explored the catalytic enantioselective synthesis of N-C axially chiral mebroqualone and its derivatives. This process involved reductive asymmetric desymmetrization, achieving high optical activity and selective monohydrodebromination. The study highlighted the influence of various substituents on enantioselectivity, with specific conditions yielding up to 99% ee ((Hirai et al., 2016)).
Stereochemical Outcomes in Reactions
Another aspect of mebroqualone research involves its use in understanding stereochemical outcomes in chemical reactions. Matsuoka et al. (2017) investigated the reactions of alkyl halides with metallo enamines derived from racemic and optically pure N-C axially chiral mebroqualone derivatives. Their research found that these reactions proceeded with significant stereochemical control, yielding a new class of compounds with both axial and central chirality. This research has implications for the development of pharmaceutically relevant compounds with controlled stereochemistry ((Matsuoka et al., 2017)).
Toxicological Analysis
Woods (2020) conducted a study focusing on the toxicological analysis of mebroqualone in postmortem cases. This research provided crucial insights into the toxicity levels of mebroqualone, presenting the first scientific comparison of postmortem blood concentrations in two different cases. The study underscored the importance of understanding the toxicological profiles of designer drugs like mebroqualone ((Woods, 2020)).
Safety And Hazards
Orientations Futures
Mebroqualone and its analogues are extensively discussed in online forums . Among the most frequently mentioned threads are those featuring descriptions of the effects and experiences of using these substances, advices on effective routes of administration and doses used, considerations regarding the availability of these substances, subjective opinions with recommendations or warnings .
Propriétés
IUPAC Name |
3-(2-bromophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSAPJNASSKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327105 | |
| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mebroqualone | |
CAS RN |
4260-20-2 | |
| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebroqualone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEBROQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



